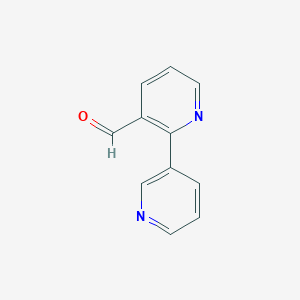

2-(Pyridin-3-yl)nicotinaldehyde

Vue d'ensemble

Description

“2-(Pyridin-3-yl)nicotinaldehyde” is an organic compound . It is one of the three isomeric pyridinaldehydes, the other two being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is commercially available .

Synthesis Analysis

The synthesis of “2-(Pyridin-3-yl)nicotinaldehyde” can be achieved through various methods. One such method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)nicotinaldehyde” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR), Fourier transform Raman (FT-Raman), and UV-visible spectra can be used to determine the structure parameters of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-3-yl)nicotinaldehyde” are diverse. For instance, it can participate in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It can also be used in the synthesis of 1,4-dihydropyridinecarboxylates .Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)nicotinaldehyde” is a colorless liquid . It exhibits good chemical and thermal stability .Applications De Recherche Scientifique

Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry

Nicotinamide cofactor analogues, including those derived from 2-(Pyridin-3-yl)nicotinaldehyde, are crucial in redox chemistry. These analogues, by altering the adenine dinucleotide moiety for simpler alkyl or aryl groups, mimic the natural NAD(P)H cofactors in enzymatic and non-enzymatic redox reactions. This mimicry enables their application in catalytic processes and studies on reaction mechanisms, particularly in biocatalysis and organic synthesis. The modification of electronic properties through alterations in the pyridine ring and the interaction with divalent metal ions are key areas of interest, demonstrating these compounds' versatility in accelerating reaction rates (Paul, Arends, & Hollmann, 2014).

Amide–Amide Hydrogen Bonding in Nicotinamide Complexes

Research on the amide–amide hydrogen bonding in nicotinamide complexes, such as those involving silver(I), reveals significant insights into the stability and assembly of these compounds. The coordination chemistry and crystal structures of nicotinamide ligands with silver(I) highlight the role of amide hydrogen bonds in stabilizing complex architectures. These findings are crucial for developing new materials and understanding the fundamental aspects of coordination chemistry (Đaković & Popović, 2013).

Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)

Amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been identified as potent inhibitors of human NAMPT, an enzyme crucial for NAD+ biosynthesis. Fragment-based screening and structural design have led to compounds with significant antiproliferative activities against human tumor lines, showcasing potential therapeutic applications (Giannetti et al., 2013).

Nuclear Spin Polarization in Pyridine and Nicotinamide

The SABRE (Signal Amplification by Reversible Exchange) technique, applied at microtesla fields, has been demonstrated to significantly enhance the nuclear spin polarization of nitrogen-15 in pyridine and nicotinamide. This breakthrough in NMR spectroscopy opens new avenues for research in biochemistry and materials science, enabling detailed studies of molecular structures and dynamics with unprecedented sensitivity (Theis et al., 2015).

Biochemical Evaluation of Nicotinamide Derivatives

Nicotinamide and its derivatives play a pivotal role in various biochemical processes, including as coenzymes in redox reactions. The synthesis and evaluation of nicotinamide derivatives have provided insights into their potential as NADH analogues, with applications in enzymatic reactions and as therapeutic agents. This research contributes to our understanding of nicotinamide's role in metabolism and its therapeutic potential (Falcone et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSRCKTNVNWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)